molecular formula C13H15NO3 B2685932 Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 1865558-56-0

Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No. B2685932
M. Wt: 233.267
InChI Key: AFSUTCDGMZZMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines, starting with 4 R -hydroxy- L -proline as a chiron has been described . Another study reported the synthesis of a chiral cyclic amino acid ester from the corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters via an intramolecular lactonization reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the molecular structure of “Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate” has been reported with a molecular formula of C14H15NO3 . The compound has an average mass of 245.274 Da and a monoisotopic mass of 245.105194 Da .

Scientific Research Applications

Synthesis and Conversion into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates

Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is used as a starting product in the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones. These compounds are obtained through hydrogenolysis and intramolecular nucleophilic substitution. They can be easily converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates, offering a promising approach in drug design due to their structural properties (Mollet, D’hooghe, & Kimpe, 2012).

Chiral Derivatives Synthesis

This chemical is also pivotal in the preparation of N-benzoyl derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane. These derivatives are synthesized from hydroxy-L-proline and have been studied for their nuclear magnetic resonance properties. This research contributes to a better understanding of the molecular structure and behavior of such compounds (Portoghese & Turcotte, 1971).

Intramolecular Hydrogen Abstraction Reaction

In carbohydrates, the reaction of benzyl amidophosphates and alkyl and benzyl carbamate derivatives with specific reagents leads to the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. This reaction, facilitated by N-amido radicals, is crucial for the selective oxidation of certain carbohydrate components, demonstrating its utility in complex organic syntheses (Francisco, Herrera, & Suárez, 2003).

Glutamic Acid Analogue Synthesis

Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate plays a role in the synthesis of glutamic acid analogs. These analogs are developed from L-serine and involve several chemical transformations, including transannular alkylation and stereospecific reduction. Such studies are vital for creating novel biochemical compounds with potential therapeutic applications (Hart & Rapoport, 1999).

properties

IUPAC Name

benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-13(14-7-12-6-11(14)9-16-12)17-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSUTCDGMZZMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

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